2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
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Overview
Description
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid typically involves the reaction of a suitable precursor with azide compounds under controlled conditions. One common method involves the cyclization of a nitrile precursor with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole compounds with various functional groups.
Scientific Research Applications
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid has several applications in scientific research:
Pharmaceuticals: It is explored for its potential as an antihypertensive agent due to its ability to inhibit angiotensin-II receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used in studies related to enzyme inhibition and as a scaffold for designing bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid involves its interaction with specific molecular targets. In the case of its antihypertensive activity, the compound binds to angiotensin-II receptors, blocking the action of angiotensin-II, a peptide hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure . The tetrazole ring plays a crucial role in the binding affinity and specificity of the compound to its target receptors .
Comparison with Similar Compounds
Similar Compounds
2-(1H-tetrazol-5-yl)butanoic acid: Similar structure but lacks the methyl group on the tetrazole ring.
2-(2H-tetrazol-5-yl)butanoic acid: Another isomer with a different arrangement of nitrogen atoms in the tetrazole ring.
Uniqueness
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid is unique due to the presence of the methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications .
Properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITIPXZISMJGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN(N=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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